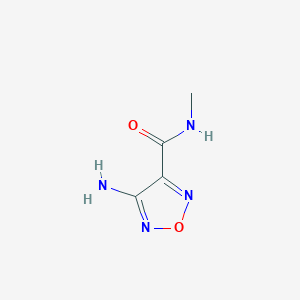

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide

描述

属性

IUPAC Name |

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKIVUSRYOJGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424565 | |

| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30720-84-4 | |

| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Laboratory-Scale Synthesis via Ester-Amine Reaction

The most commonly reported laboratory synthesis involves the nucleophilic substitution reaction of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate with methylamine. The process is carried out in ethanol under reflux conditions, followed by stirring at room temperature:

- Starting materials: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate and methylamine

- Solvent: Ethanol

- Reaction conditions: Reflux for 10 minutes; then stirring at room temperature for 2 hours

- Isolation: The product precipitates as a dark brown solid, purified by trituration with methanol and vacuum drying

This method yields the target compound with good purity and is scalable for industrial adaptation with optimization of parameters such as temperature, solvent volume, and reaction time.

Reductive Opening of 1,2,4-Oxadiazole Ring

An alternative approach involves the reductive opening of a 1,2,4-oxadiazole ring substituted at the C-3 position, followed by reaction with hydrazine to form amidrazones of 4-R-1,2,5-oxadiazole-3-carboxylic acids. This method proceeds at mild temperatures (20–60 °C) and can be adapted to synthesize derivatives including the 4-amino substituent:

- Key step: Reductive ring opening of 1,2,4-oxadiazole

- Reagent: Hydrazine hydrate

- Temperature: 20–60 °C

- Outcome: Formation of amidrazone intermediates that can be further converted to the carboxamide

This method is valuable for preparing substituted oxadiazole derivatives and can be tailored to introduce the N-methyl carboxamide functionality by subsequent methylation steps or amidation.

Diazotization and Cyclization Approach

A tandem diazotization/cyclization strategy has been reported for related oxadiazole carboxamide derivatives. It involves:

- Diazotization of amino-substituted intermediates using sodium nitrite in acidic media at low temperatures (0–5 °C)

- Subsequent cyclization to form the oxadiazole ring system

- Reaction with appropriate amines to introduce the N-methyl carboxamide group

This approach requires precise control of pH and temperature to stabilize reactive intermediates and achieve high yields.

Reaction Mechanisms and Key Chemical Transformations

| Step | Description | Reagents/Conditions |

|---|---|---|

| Ester aminolysis | Nucleophilic attack of methylamine on ethyl ester group, forming the carboxamide | Methylamine, ethanol, reflux |

| Reductive ring opening | Cleavage of 1,2,4-oxadiazole ring by hydrazine to yield amidrazone intermediates | Hydrazine hydrate, 20–60 °C |

| Diazotization | Conversion of amino group to diazonium intermediate in acidic conditions | NaNO2, HCl, 0–5 °C |

| Cyclization | Formation of oxadiazole ring via intramolecular cyclization after diazotization | Acidic medium, controlled temperature |

| Methylation or amidation | Introduction of N-methyl group on carboxamide via methylamine or methylating agents | Methylamine or methyl iodide |

These transformations are critical for constructing the heterocyclic core and installing the N-methyl carboxamide moiety with high regioselectivity and minimal side reactions.

Optimization Parameters and Yield Considerations

| Parameter | Effect on Synthesis | Typical Conditions / Notes |

|---|---|---|

| Solvent choice | Influences solubility and reaction rate | Ethanol preferred for ester aminolysis; MeCN for diazotization |

| Temperature | Controls reaction kinetics and side product formation | Reflux for ester aminolysis; 20–60 °C for reductive opening; 0–5 °C for diazotization |

| Reaction time | Affects conversion and purity | 10 min reflux + 2 h stirring (ester aminolysis) |

| Purification method | Enhances product purity | Trituration with methanol; recrystallization in ethanol or ethyl acetate |

| pH control | Critical in diazotization step | Acidic conditions (HCl/acetic acid) |

Optimizing these parameters ensures high yield (typically 65–80%) and purity (>95%) of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide.

Analytical Characterization Relevant to Preparation

To confirm successful synthesis and purity, the following analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | 1H NMR: N-methyl signal at ~3.0–3.5 ppm; oxadiazole protons; 13C NMR: carbonyl at ~165 ppm, ring carbons 140–155 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Accurate mass matching theoretical m/z within 5 ppm |

| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch ~1650 cm⁻¹; N-H stretches ~3300–3500 cm⁻¹ |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Single spot with appropriate Rf value |

| Melting Point Determination | Purity and identity verification | Sharp melting point consistent with literature |

These methods are essential for monitoring reaction progress and verifying the final product's identity and purity.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Ester aminolysis with methylamine | Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, methylamine, ethanol, reflux | Simple, high yield, scalable | Requires ester precursor |

| 2 | Reductive ring opening + hydrazine | 1,2,4-oxadiazole derivatives, hydrazine hydrate, 20–60 °C | Versatile for derivatives | Multi-step, sensitive conditions |

| 3 | Diazotization/cyclization | Amino intermediates, NaNO2, acidic media, 0–5 °C | Precise control, high specificity | Requires strict temperature/pH control |

化学反应分析

Types of Reactions

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Anticancer Research

The compound is being investigated for its potential as a lead compound in developing new pharmaceuticals targeting cancer. The presence of amino and carboxamide functional groups enhances its reactivity and interaction with biological targets, which is crucial for anticancer activity. Preliminary studies indicate that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines, suggesting that 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide could be modified to enhance these properties .

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety possess significant antimicrobial properties. In vitro studies have indicated that derivatives can effectively combat bacterial strains resistant to conventional antibiotics. For instance, certain oxadiazole derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at concentrations lower than standard treatments .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also under investigation. Studies suggest that modifications to the oxadiazole structure can lead to compounds with pronounced anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .

Agricultural Applications

Pesticide Development

this compound is being explored for its application in agriculture as a potential pesticide or herbicide. Its ability to interact with biological systems may allow it to disrupt pest metabolism or growth, providing an environmentally friendly alternative to synthetic pesticides. Research into its efficacy and safety in agricultural settings is ongoing .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for the creation of various derivatives. These derivatives are crucial for enhancing biological activity and evaluating structure-activity relationships (SAR). Techniques such as molecular docking studies are employed to understand how these compounds interact with biological macromolecules like proteins and nucleic acids .

Data Table: Biological Activities of this compound Derivatives

| Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 15 | |

| Antimicrobial | MRSA | 8 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 20 |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound on five human cancer cell lines (K562, ECA-109, A549, SMMC-7721, PC-3). The results indicated that specific modifications to the oxadiazole structure significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing a series of oxadiazole derivatives and testing their antimicrobial activity against several bacterial strains. The findings showed that certain derivatives were up to eight times more effective than traditional antibiotics like chloramphenicol against resistant strains .

作用机制

The mechanism of action of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s structure allows it to form stable complexes with various biomolecules, which can modulate their activity. This property is particularly useful in the design of energetic materials, where stability and sensitivity are crucial factors .

相似化合物的比较

Similar Compounds

4-Amino-furazan-3-carboxylic acid amidrazone: This compound is similar in structure and is used in the development of insensitive energetic materials.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its insensitivity and stability, TATB is often compared with furazan-based compounds.

Uniqueness

This compound is unique due to its ability to form strong intramolecular hydrogen bonds, which contribute to its stability and reduced sensitivity to impact and friction. This makes it a promising candidate for use in the formulation of safer energetic materials .

生物活性

4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure that includes nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The presence of functional groups such as amino and carboxamide enhances its reactivity and interaction with biological targets.

- Molecular Formula : C₄H₆N₄O₂

- Molecular Weight : 102.12 g/mol

- Structure : The oxadiazole ring is central to its biological activity, facilitating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group and the oxadiazole ring play crucial roles in modulating enzyme activity and receptor interactions. Studies suggest that this compound may inhibit certain enzymes or alter signaling pathways involved in cancer progression or microbial resistance.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited up to 77% growth inhibition in leukemia cells and 64% in non-small cell lung cancer cells .

| Cancer Type | Growth Inhibition (%) |

|---|---|

| Leukemia | 77 |

| Non-Small Cell Lung Cancer | 64 |

| Colon Cancer | 62 |

| CNS Cancer | 45 |

| Melanoma | 72 |

| Ovarian Cancer | 40 |

| Renal Cancer | 69 |

| Prostate Cancer | 52 |

| Breast Cancer | 61 |

- Mechanistic Insights : The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (BCL-2) proteins. It also affects the epithelial-mesenchymal transition (EMT) markers such as E-cadherin and N-cadherin, which are critical for metastasis suppression .

Antimicrobial Activity

Research indicates that this compound exhibits strong antibacterial properties. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

-

Study on Anticancer Properties :

A study published in MDPI reported that derivatives of oxadiazole compounds showed promising anticancer activities. Specifically, the compound was tested against a panel of cancer cell lines and demonstrated significant cytotoxicity, leading researchers to explore further structural modifications to enhance efficacy . -

Antimicrobial Efficacy :

Another investigation highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics. The study utilized disc diffusion methods to assess antibacterial activity and found notable inhibition zones compared to control groups.

常见问题

Q. What are the established synthetic routes for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthesis routes are documented:

- Route 1 : Suspension of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol, followed by slow addition of hydrazine hydrate under reflux. This method emphasizes solvent choice (methanol) and temperature control to avoid side reactions .

- Route 2 : Reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide with NaCl in acidic conditions (HCl/water/acetic acid), followed by diazotization using sodium nitrite. This route requires precise pH and temperature control (0°C to room temperature) to stabilize reactive intermediates .

Q. Key Considerations :

- Purity can be enhanced via recrystallization in ethanol or ethyl acetate.

- Monitor reaction progress using TLC (as in ) to optimize yield.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Peaks for the N-methyl group (~3.0–3.5 ppm) and aromatic protons (6.5–8.0 ppm, if present in derivatives).

- 13C NMR : Key signals include the oxadiazole ring carbons (140–155 ppm) and carboxamide carbonyl (~165 ppm) .

- HRMS : Confirm molecular formula (e.g., C11H13ClN6O2 in ) with mass accuracy <5 ppm.

Q. How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

- In vitro assays : Screen for antimicrobial or antitumor activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cytotoxicity) .

- Derivatization : Modify the N-methyl group or oxadiazole ring (e.g., adds a dimethylamino-phenyl group) to enhance bioactivity.

Q. Key Steps :

- Use positive controls (e.g., dacarbazine for antitumor studies, as in ).

- Validate results with triplicate experiments and statistical analysis (p < 0.05).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies) be resolved during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C couplings (e.g., used monoclinic crystallography to validate structure).

- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace signal origins (as in for hydrazide derivatives).

- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., reports a = 7.6514 Å, β = 96.53° for crystal packing).

Q. Example Workflow :

Compare experimental HRMS with theoretical values (e.g., 297.0872 vs. 297.0861 in ).

Re-run NMR in deuterated DMSO or CDCl3 to check solvent artifacts.

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Solvent Optimization : Replace acetonitrile () with DMF to improve cyclization efficiency for thiadiazole analogs.

- Catalyst Use : Add triethylamine () or iodine to accelerate heterocycle formation.

- Temperature Control : Maintain 60°C (as in ) to balance reaction rate and byproduct suppression.

Case Study :

achieved 98% conversion by stirring at 60°C for 30 minutes, monitored via TLC.

Q. How does the molecular structure of this compound influence its physicochemical and biological properties?

Methodological Answer:

- Crystal Packing : ’s monoclinic structure (Z = 12) suggests strong hydrogen bonding, impacting solubility.

- Substituent Effects : Adding electron-donating groups (e.g., -N(CH3)2 in ) increases lipophilicity and membrane permeability.

Q. What reaction mechanisms underpin the synthesis of this compound derivatives?

Methodological Answer:

- Diazotization : In , nitrosation of the amine group generates a diazonium intermediate, which reacts with chloride ions.

- Cyclization : For thiadiazole analogs (), iodine oxidizes thioamide intermediates, releasing sulfur and forming the heterocycle.

Q. Mechanistic Insight :

- Confirm intermediate formation using FT-IR (e.g., -N=N+ stretch at 2200–2300 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。